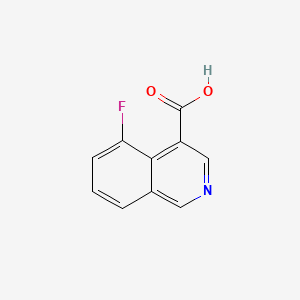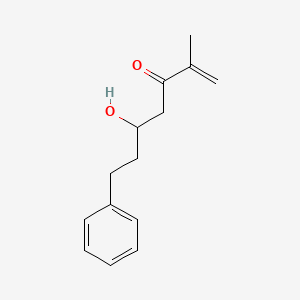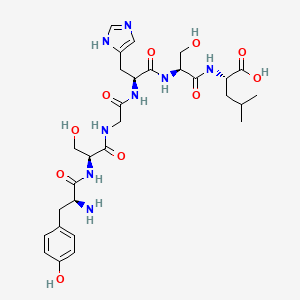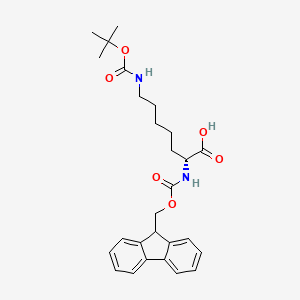![molecular formula C12H14N2O4 B12521177 4-[(N-Acetylalanyl)amino]benzoic acid CAS No. 657412-39-0](/img/structure/B12521177.png)
4-[(N-Acetylalanyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(N-Acetylalanyl)amino]benzoic acid is an organic compound that features a benzene ring substituted with an amino group and a carboxyl group. This compound is a derivative of 4-aminobenzoic acid, which is known for its role in the synthesis of folate in bacteria, plants, and fungi . The presence of the N-acetylalanyl group adds unique properties to this compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 4-[(N-Acetylalanyl)amino]benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-aminobenzoic acid.
Acetylation: The amino group of 4-aminobenzoic acid is acetylated using acetic anhydride to form N-acetyl-4-aminobenzoic acid.
Chemical Reactions Analysis
4-[(N-Acetylalanyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of amines.
Scientific Research Applications
4-[(N-Acetylalanyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in enzyme inhibition and as a potential antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(N-Acetylalanyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can disrupt metabolic pathways in bacteria, making the compound a potential antimicrobial agent .
Comparison with Similar Compounds
4-[(N-Acetylalanyl)amino]benzoic acid can be compared with other similar compounds such as:
4-Aminobenzoic Acid: The parent compound, which is involved in folate synthesis in bacteria.
N-Acetyl-4-aminobenzoic Acid: A derivative with an acetyl group attached to the amino group.
4-[(N-Acetylglycyl)amino]benzoic Acid: A similar compound where the alanine is replaced by glycine
Properties
CAS No. |
657412-39-0 |
|---|---|
Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
4-(2-acetamidopropanoylamino)benzoic acid |
InChI |
InChI=1S/C12H14N2O4/c1-7(13-8(2)15)11(16)14-10-5-3-9(4-6-10)12(17)18/h3-7H,1-2H3,(H,13,15)(H,14,16)(H,17,18) |
InChI Key |
XQVUYYGLGIDUND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyrazolo[1,5-b][1,2,4]triazine, 7-(1,1-dimethylethyl)-2,3-dimethyl-](/img/structure/B12521107.png)
![4-{[10-(Acryloyloxy)decyl]sulfanyl}benzoic acid](/img/structure/B12521109.png)


![2-Pyridinecarboxamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12521131.png)


![5,5-Bis[(benzyloxy)methyl]-2-(4-methoxyphenyl)-1,3-dioxane](/img/structure/B12521149.png)

![1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B12521163.png)
![Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12521165.png)

